1,2-Propanediol, 1-phosphate
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Overview
Description
1,2-Propanediol, 1-phosphate is a hydroxyalkyl phosphate consisting of propane-1,2-diol with a phosphate group at the 1-position . This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 1-phosphate can be synthesized through the phosphorylation of propane-1,2-diol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where propane-1,2-diol is reacted with phosphoric acid. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1-phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different hydroxyalkyl phosphates.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include different derivatives of hydroxyalkyl phosphates, which have applications in various fields .
Scientific Research Applications
1,2-Propanediol, 1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: This compound is utilized in biochemical assays and as a buffer component in various biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1-phosphate involves its interaction with various molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that are crucial for cellular functions. The pathways involved include those related to energy metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl phosphate: This compound is the conjugate base of 1,2-Propanediol, 1-phosphate and shares similar chemical properties.
Propane-1,2-diol 1-phosphate: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability compared to other hydroxyalkyl phosphates .
Properties
CAS No. |
10602-14-9 |
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Molecular Formula |
C3H9O5P |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
2-hydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI Key |
PDKDLYHHQBVFJL-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(O)O)O |
Canonical SMILES |
CC(COP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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